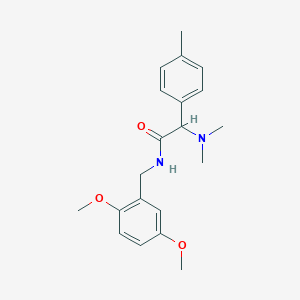

![molecular formula C19H20N2O2 B5560737 N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5560737.png)

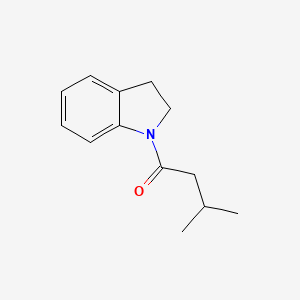

N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide, also known as CRMP2 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound is a potent inhibitor of the collapsin response mediator protein 2 (CRMP2), which plays a crucial role in the regulation of axonal growth and neuronal differentiation.

Aplicaciones Científicas De Investigación

Chemoselective Acetylation and Synthesis

- N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, was synthesized using chemoselective monoacetylation of the amino group of 2-aminophenol, employing Novozym 435 as the catalyst. This process involved different acyl donors, demonstrating a kinetically controlled synthesis suitable for drug development (Magadum & Yadav, 2018).

Anticancer and Anti-Inflammatory Potential

- A study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed potential anticancer, anti-inflammatory, and analgesic properties. Certain compounds, especially those with halogens on the aromatic ring, showed promising results in anti-cancer and anti-inflammatory activities, making them viable candidates for therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Action as Inhibitors of Membrane Lipid Peroxidation

- The phenolic compounds acetaminophen, salicylate, and 5-aminosalicylate were studied for their roles in inhibiting lipid peroxidation and as peroxyl radical scavengers. These compounds displayed varying antioxidant efficiencies, highlighting their potential in pharmacological applications, particularly in combating oxidative stress (Dinis, Madeira, & Almeida, 1994).

Synthesis for Potential Cytotoxic and Anti-inflammatory Agents

- Novel acetamide derivatives were synthesized, showing potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of specific groups like bromo, tert-butyl, and nitro at certain positions significantly contributed to their biological activity (Rani, Pal, Hegde, & Hashim, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-3-15-6-10-18(11-7-15)23-14-19(22)21-17-8-4-16(5-9-17)12-13-20/h4-11H,2-3,12,14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJZULQSQOTGFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)

![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5560683.png)

![2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5560684.png)

![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)

![2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)

![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5560742.png)

![ethyl 3-[(1-phenyl-1H-pyrazol-3-yl)imino]butanoate](/img/structure/B5560746.png)

![ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5560753.png)